Selectivity Fingerprint for Human 2-Oxoglutarate-Dependent Oxygenases and Histone Demethylases
The compound demonstrates a highly consistent profile of inactivity (IC50 > 100,000 nM) across a panel of five human 2-OG oxygenases and histone demethylases, including Gamma-butyrobetaine dioxygenase (BBOX1), Egl nine homolog 1 (PHD2), Hypoxia-inducible factor 1-alpha inhibitor (FIH), Lysine-specific demethylase 5C (KDM5C), and Lysine-specific demethylase 6B (KDM6B). This contrasts sharply with active probes in this target class, such as the pan-KDM inhibitor JIB-04 (IC50 ~ 1-10 µM) or the PHD2 inhibitor IOX2 (IC50 ~ 20 nM). The only exception in the panel is a weak interaction with Lysine-specific demethylase 2A (KDM2A), where an IC50 of 63,000 nM was measured [1]. This selective inactivity profile establishes the compound as a unique negative control for SAR studies within this enzyme family.
| Evidence Dimension | Inhibitory activity (IC50) against a panel of epigenetic and oxygen-sensing enzymes |
|---|---|
| Target Compound Data | IC50 > 100,000 nM against BBOX1, PHD2, FIH, KDM5C, and KDM6B. IC50 = 63,000 nM against KDM2A. |
| Comparator Or Baseline | Baseline: IC50 = 10,000-20,000 nM is a typical weak inhibitor threshold. Active probes: JIB-04 (pan-KDM IC50 ~ 1-10 µM), IOX2 (PHD2 IC50 ~ 20 nM). |
| Quantified Difference | Activity is >5-10,000 fold weaker than active probes for the same targets. KDM2A activity is ~40% lower than other tested targets, indicating potential for selective affinity maturation. |
| Conditions | Fluorescence-based and AlphaScreen biochemical assays using human recombinant enzymes expressed in E. coli or Sf9 cells. |
Why This Matters
This data justifies its procurement as a high-specificity negative control compound for target engagement and phenotypic screening assays within the 2-OG oxygenase field.
- [1] BindingDB. (n.d.). BDBM50395079 (CHEMBL2164244): Affinity Data. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395079 View Source
